molecular formula C8H17N3 B1266841 1-Azidooctane CAS No. 7438-05-3

1-Azidooctane

Cat. No.: B1266841
CAS No.: 7438-05-3
M. Wt: 155.24 g/mol
InChI Key: RXAHCVNYRABXLO-UHFFFAOYSA-N
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Description

1-Azidooctane: is an organic compound with the molecular formula C8H17N3 . It consists of an eight-carbon chain (octyl group) attached to an azide group (N3). This compound is known for its reactivity, particularly due to the presence of the azide group, which makes it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azidooctane can be synthesized through several methods. One common route involves the reaction of octylamine with sodium nitrite and hydrochloric acid to form the corresponding diazonium salt, which is then treated with sodium azide to yield this compound . The reaction conditions typically involve:

    Temperature: Room temperature to slightly elevated temperatures.

    Solvent: Aqueous or organic solvents like ethanol.

    Reagents: Sodium nitrite, hydrochloric acid, and sodium azide.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring safety measures due to the reactive nature of azides .

Chemical Reactions Analysis

Types of Reactions: 1-Azidooctane undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be replaced by other functional groups through nucleophilic substitution.

    Cycloaddition Reactions: The azide group participates in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.

    Reduction Reactions: The azide group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Sodium azide, organic solvents.

    Cycloaddition: Copper(I) catalysts, alkynes, organic solvents.

    Reduction: Hydrogen gas, palladium or platinum catalysts.

Major Products:

    Triazoles: Formed through CuAAC reactions.

    Amines: Formed through reduction of the azide group.

Scientific Research Applications

1-Azidooctane has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex molecules due to its reactive azide group.

    Material Science: The combination of the hydrophobic octyl chain and the reactive azide group makes it useful in designing new materials.

    Bioconjugation: The azide group can be selectively tagged onto biomolecules using click chemistry, facilitating the study of biological processes.

    Corrosion Inhibition: It reacts with metals like aluminum to form protective layers, reducing corrosion.

Mechanism of Action

The mechanism of action of 1-azidooctane primarily involves the reactivity of the azide group. In click chemistry, the azide group reacts with alkynes to form triazoles through a copper-catalyzed cycloaddition reaction. This reaction is highly efficient and specific, making it valuable for bioconjugation and material science applications . The azide group can also undergo reduction to form amines, which can further participate in various chemical transformations .

Comparison with Similar Compounds

  • 1-Azidoheptane
  • 1-Azidohexane
  • 1-Azidopentane

Comparison: 1-Azidooctane is unique due to its longer carbon chain compared to its similar compounds. This longer chain provides different physical properties, such as lower volatility and higher hydrophobicity, which can be advantageous in certain applications like material science and corrosion inhibition . The reactivity of the azide group remains consistent across these compounds, making them all valuable intermediates in organic synthesis .

Properties

IUPAC Name

1-azidooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3/c1-2-3-4-5-6-7-8-10-11-9/h2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAHCVNYRABXLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50995896
Record name 1-Azidooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7438-05-3
Record name 1-Azidooctane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007438053
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC85002
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85002
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Azidooctane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50995896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a 100 mL round bottomed flask, sodium azide (2.60 g, 37.6 mmol) was dissolved in 80 mL DMSO, 1-Octyl bromide (5.5 g, 28.4 mmol) was added and stirred at room temperature for 5 h. The reaction was quenched by addition of water (200 mL) and was stirred for 1 h. The mixture was extracted with diethyl ether (50×3). The combined organic layers were washed with brine solution. The ether solution was dried over anhydrous MgSO4 and the solvent was removed by rotary evaporation. The product was further purified by filtration through a short silica gel column using hexane as eluent. Yield: 2.5 g (78%) IR (neat) 2957, 2857, 2093, 1466, 1377, 1279 cm−1; 1H NMR (400 MHz, CDCl3) δ 3.21 (d, J=6.2 Hz, 2H), 1.55-1.57 (m, 2H), 1.25-1.32 (m, 10H), 0.84 (m, 3H); 13C NMR (CDCl3) δ 51.51, 31.80, 29.19, 29.16, 28.89, 26.77, 22.66, 14.06,
Quantity
2.6 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
5.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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